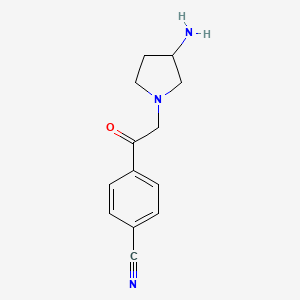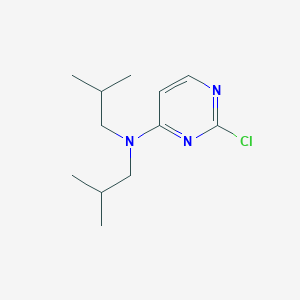![molecular formula C11H13N3O B1491677 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 2098025-27-3](/img/structure/B1491677.png)
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Overview
Description
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic organic compound characterized by its fused ring structure, which includes an imidazo[1,2-b]pyrazole core and a cyclopentyl group attached to the imidazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the cyclization of appropriate precursors, such as 1-cyclopentyl-1H-imidazole and pyrazole derivatives, under acidic or basic conditions.
Transition Metal-Catalyzed Reactions: Transition metals like palladium or copper can be used as catalysts to facilitate the formation of the imidazo[1,2-b]pyrazole core through cross-coupling reactions.
Microwave-Assisted Synthesis: This method involves using microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.
Continuous Flow Synthesis: This method involves a continuous flow of reactants through a reactor system, allowing for more efficient production and easier scalability.
Types of Reactions:
Oxidation: The aldehyde group in the compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, alcohols, and halides, along with suitable solvents and temperatures.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Primary alcohols.
Substitution Products: Various substituted imidazo[1,2-b]pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is unique due to its fused ring structure and the presence of the cyclopentyl group. Similar compounds include:
1H-imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but may have different substituents.
Indole derivatives: These compounds have a similar fused ring structure but differ in the arrangement of atoms.
Pyrazole derivatives: These compounds contain the pyrazole ring but lack the imidazole ring.
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNCUHHCNZEQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)




![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)


![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)

![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)



